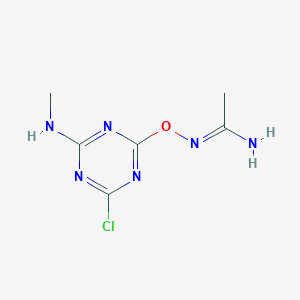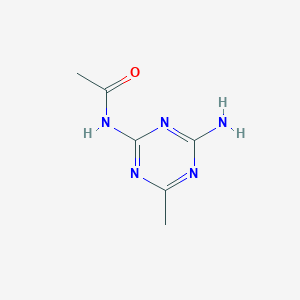
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole is an organic compound with a unique structure that combines a sulfonimidoyl group with a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of a suitable dihydropyrrole precursor with a sulfonimidoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfonamides.
Aplicaciones Científicas De Investigación
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole exerts its effects involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methylpropan-2-ylsulfonyl)-2,5-dihydro-1H-pyrrole
- 1-(2-Methylpropan-2-ylsulfonamido)-2,5-dihydro-1H-pyrrole
Uniqueness
1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfonamido analogs.
Propiedades
Fórmula molecular |
C8H16N2OS |
|---|---|
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
tert-butyl-(2,5-dihydropyrrol-1-yl)-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H16N2OS/c1-8(2,3)12(9,11)10-6-4-5-7-10/h4-5,9H,6-7H2,1-3H3 |
Clave InChI |
OONXSBRZFWYKQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=N)(=O)N1CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)



![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)








